molecular formula C19H23N3O2S B2575271 N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893986-54-4

N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2575271
CAS No.: 893986-54-4
M. Wt: 357.47
InChI Key: WOZUYCYELJPAGO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a pyridazinylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazinylthio Moiety: The pyridazinylthio group can be synthesized by reacting 3-methoxyphenylhydrazine with a suitable thiocarbonyl compound under reflux conditions.

    Acylation Reaction: The resulting pyridazinylthio compound is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Cyclohexylation: Finally, the intermediate is reacted with cyclohexylamine under mild heating to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the pyridazinyl ring or the carbonyl group, depending on the reducing agent used.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazinyl or carbonyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. It may serve as a lead compound for the development of pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide
  • N-cyclohexyl-2-((6-(3-chlorophenyl)pyridazin-3-yl)thio)acetamide
  • N-cyclohexyl-2-((6-(3-methylphenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-cyclohexyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule or a building block for further chemical synthesis.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-16-9-5-6-14(12-16)17-10-11-19(22-21-17)25-13-18(23)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZUYCYELJPAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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